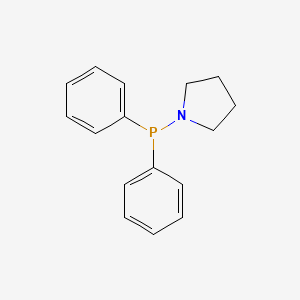

1-(Diphenylphosphanyl)pyrrolidine

Description

Properties

CAS No. |

22859-55-8 |

|---|---|

Molecular Formula |

C16H18NP |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

diphenyl(pyrrolidin-1-yl)phosphane |

InChI |

InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |

InChI Key |

JWDLQVCUBLWXFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 1-(Diphenylphosphanyl)pyrrolidine from pyrrolidine and chlorodiphenylphosphine

An In-Depth Technical Guide to the Synthesis of 1-(Diphenylphosphanyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine, a valuable aminophosphine ligand, from the reaction of pyrrolidine and chlorodiphenylphosphine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making its derivatives, such as the title compound, of significant interest.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, critical safety considerations, and analytical characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction: Significance and Application

1-(Diphenylphosphanyl)pyrrolidine belongs to the class of P,N-ligands, which are crucial in modern organometallic chemistry and asymmetric catalysis. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor within the same molecule allows for effective coordination with a variety of metal centers, enabling high catalytic activity and selectivity. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in natural products and pharmaceuticals, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[2][3][4]

The synthesis described herein provides a reliable and direct route to this important ligand, which can be subsequently employed in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. Understanding the nuances of its synthesis is the first step toward harnessing its full potential in the development of novel chemical entities and efficient catalytic systems.

Reaction Overview and Mechanism

The formation of 1-(Diphenylphosphanyl)pyrrolidine proceeds via a classical nucleophilic substitution reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in the displacement of the chloride ion and the formation of a new phosphorus-nitrogen (P-N) bond.

Overall Reaction: (C₆H₅)₂PCl + 2 C₄H₈NH → (C₆H₅)₂P-N(CH₂)₄ + C₄H₈NH₂⁺Cl⁻

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The HCl generated will readily react with the basic pyrrolidine starting material, forming pyrrolidinium chloride. This salt is unreactive and effectively removes the nucleophile from the reaction mixture. To prevent this, a base must be included to scavenge the HCl. In this protocol, a stoichiometric excess of pyrrolidine itself serves as both the nucleophile and the acid scavenger, which is an efficient and atom-economical approach. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine, could be used.

Mechanistic Pathway

Caption: Reaction mechanism for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution and subsequent analytical characterization will confirm the successful synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles | Purity |

| Chlorodiphenylphosphine | (C₆H₅)₂PCl | 220.65 g/mol | 5.52 g | 25.0 mmol | ≥98% |

| Pyrrolidine | C₄H₈NH | 71.12 g/mol | 3.92 g (4.55 mL) | 55.0 mmol | ≥99% |

| Toluene | C₇H₈ | 92.14 g/mol | 100 mL | - | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 50 mL | - | Anhydrous |

| Saturated NaHCO₃(aq) | - | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | ~5 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

125 mL pressure-equalizing dropping funnel

-

Reflux condenser with a nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Ice-water bath

-

Syringes and needles for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump and distillation apparatus (optional, for purification)

Synthesis Procedure

Causality Note: This reaction is highly sensitive to air and moisture. The trivalent phosphorus in both the starting material and the product is readily oxidized. Therefore, all steps must be performed under a dry, inert atmosphere (Nitrogen or Argon).

-

Inert Atmosphere Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a magnetic stir bar. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the main flask, dissolve pyrrolidine (3.92 g, 55.0 mmol) in 50 mL of anhydrous toluene. Cool the solution to 0 °C using an ice-water bath.

-

Controlled Addition: In a separate, dry flask, prepare a solution of chlorodiphenylphosphine (5.52 g, 25.0 mmol) in 50 mL of anhydrous toluene. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the chlorodiphenylphosphine solution dropwise to the stirred pyrrolidine solution over 30-45 minutes. It is critical to maintain the temperature at 0 °C during the addition to control the exothermic reaction. A white precipitate of pyrrolidinium chloride will form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Filter the reaction mixture under inert atmosphere (e.g., via cannula filtration) to remove the pyrrolidinium chloride precipitate. Wash the precipitate with 20-30 mL of anhydrous diethyl ether to recover any trapped product.

-

Alternatively, for a simpler work-up: Transfer the entire reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). This removes the salt and any excess pyrrolidine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil or solid.

-

Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by vacuum distillation or by crystallization from a suitable solvent like hexane.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(Diphenylphosphanyl)pyrrolidine.

Safety and Handling

Adherence to strict safety protocols is paramount when handling the reagents involved in this synthesis.

-

Chlorodiphenylphosphine ((C₆H₅)₂PCl): This compound is highly corrosive and causes severe skin burns and eye damage.[5][6] It reacts violently with water, releasing HCl gas.[7] It is combustible and may emit acrid smoke and corrosive fumes upon heating.[5] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid all personal contact, including inhalation.[5]

-

Pyrrolidine (C₄H₈NH): Pyrrolidine is a flammable liquid and vapor.[8] It causes skin irritation and serious eye irritation.[8] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[8] Handle in a fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[8]

-

General Precautions: An eyewash station and safety shower should be readily accessible.[9] Contaminated clothing should be removed immediately and laundered before reuse.[5] Always wash hands thoroughly with soap and water after handling these chemicals.[5]

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1-(Diphenylphosphanyl)pyrrolidine, the following analytical techniques are recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most definitive technique. A single resonance is expected, typically in the range of δ 60-80 ppm (relative to 85% H₃PO₄), confirming the formation of the trivalent phosphine.

-

¹H NMR: The spectrum will show multiplets for the aromatic protons of the phenyl groups (typically δ 7.2-7.6 ppm) and multiplets for the methylene protons of the pyrrolidine ring (typically δ 1.7-1.9 ppm and δ 3.0-3.3 ppm). Integration should correspond to a 10:8 ratio (aromatic:aliphatic).

-

¹³C NMR: Will show characteristic signals for the phenyl and pyrrolidine carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z = 254.2. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight.[10][11]

Conclusion

The is a straightforward and efficient method for producing a valuable P,N-ligand. The success of the synthesis hinges on the rigorous exclusion of air and moisture and the effective neutralization of the HCl byproduct. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably prepare this compound for its diverse applications in catalysis and synthetic chemistry.

References

- Apollo Scientific.

- AK Scientific, Inc.

- ChemScene.

- ChemicalBook. Chlorodiphenylphosphine(1079-66-9).

- Sigma-Aldrich.

- ResearchGate. Reaction of N-(4,4-Diethoxybutyl)phosphamides with Chloro(diphenyl)phosphine. Synthesis of 2-(Diphenylphosphoryl)pyrrolidines.

- Benchchem.

- PMC. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes.

- Generic Blog Post.

- ResearchGate. Pyrrolidine ring formation through reaction of phosphorus ylides act as...

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- ResearchGate. Synthesis of 2-(Diphenylphosphoryl)pyrrolidine-1-carboxamides Based on the Reaction of 1-(4,4-Diethoxybutyl)ureas with Diphenyl Chlorophosphine.

- Benchchem. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.

- PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

- PMC.

- PMC. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.

- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.

- PubMed. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (May 15, 2015).

- PMC. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (August 31, 2022).

- ResearchGate.

- Wiley Online Library. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (May 1, 2015).

- Eureka. Novel method for synthesizing chlorodiphenylphosphine by one-step process. (July 2, 2019).

- PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (July 15, 2014).

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. Chlorodiphenylphosphine(1079-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.tus.ie [research.tus.ie]

1-(Diphenylphosphanyl)pyrrolidine CAS 7689-50-1 physicochemical properties

This guide provides an in-depth technical analysis of 1-(Diphenylphosphanyl)pyrrolidine , also known as N-(diphenylphosphino)pyrrolidine .

Critical Editorial Note on CAS Identity:

The CAS number 7689-50-1 provided in your request is widely indexed in major chemical databases (e.g., PubChem, Sigma-Aldrich) as N-Benzylglycine Hydrochloride (

Physicochemical Profile, Synthesis, and Catalytic Utility

Physicochemical Properties

1-(Diphenylphosphanyl)pyrrolidine is a trivalent phosphorus(III) compound featuring a nitrogen-phosphorus (

| Property | Value / Description | Note |

| Chemical Formula | ||

| Molecular Weight | 255.30 g/mol | |

| Physical State | Viscous oil or low-melting solid | Colorless to pale yellow; darkens on oxidation.[1] |

| Solubility | Soluble in organic solvents | |

| Air Sensitivity | High | Rapidly oxidizes to the phosphine oxide ( |

| Moisture Sensitivity | Moderate to High | Hydrolyzes to diphenylphosphine oxide ( |

| Typical range for | ||

| Oxidation Product | 1-(Diphenylphosphoryl)pyrrolidine | Solid, mp 112–114 °C; |

Structural Characterization Data[2][3][4]

-

P NMR (

-

H NMR (

-

Aromatic protons (

): Multiplets at -

-Pyrrolidine protons (

-

-Pyrrolidine protons (

-

-

C NMR: Shows characteristic doublets for aromatic carbons due to

Synthesis Protocol

The synthesis relies on the nucleophilic substitution of chlorodiphenylphosphine (

Reagents

-

Chlorodiphenylphosphine (

): 1.0 equiv.[1] (Corrosive, air-sensitive liquid) -

Pyrrolidine: 1.0–1.1 equiv.

-

Triethylamine (

): 1.2 equiv. (Base) -

Solvent: Anhydrous Diethyl Ether (

) or Toluene (Dry,

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and purge with Argon or Nitrogen (

). -

Solvent & Base: Add anhydrous

(50 mL) and -

Addition of Pyrrolidine: Add pyrrolidine (1.0 equiv) via syringe.

-

Addition of Phosphine: Add

(1.0 equiv) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride ( -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup (Inert Atmosphere):

-

Filter the mixture through a Schlenk frit or Celite pad (under inert gas) to remove the ammonium salt.

-

Wash the solid residue with a small amount of dry ether.

-

-

Isolation: Concentrate the filtrate under reduced pressure (vacuum) to yield the crude product as a viscous oil.

-

Purification: If necessary, distill under high vacuum or recrystallize (if solid) from minimal pentane/hexane at low temperature (-78 °C). Note: Do not use silica gel chromatography in air, as the compound will oxidize.

Reactivity & Stability Logic

The utility of 1-(Diphenylphosphanyl)pyrrolidine stems from the lability of the

Oxidation

Upon exposure to air, the lone pair on phosphorus reacts with oxygen:

-

Observation: The oil solidifies or becomes cloudy. The

P NMR signal shifts upfield to ~ +29 ppm.[2]

Hydrolysis (P-N Bond Cleavage)

The

-

Significance: Ligand solutions must be kept strictly anhydrous to prevent degradation into diphenylphosphine oxide.

Ligand Exchange (PNP Ligand Synthesis)

This compound is a key intermediate for synthesizing bis(phosphino)amine (PNP) ligands used in ethylene trimerization (e.g., Cr-catalysts).

-

Mechanism: The pyrrolidine moiety can act as a leaving group or the

bond can be preserved depending on the electrophile.

Visualizations

Synthesis Pathway

The following diagram illustrates the synthesis and primary degradation pathways.

Figure 1: Synthesis of 1-(Diphenylphosphanyl)pyrrolidine and its sensitivity to air/moisture.

Catalytic Application Logic (PNP Ligands)

This molecule serves as a precursor or model for PNP ligands used in Chromium-catalyzed ethylene oligomerization.

Figure 2: Role of aminophosphine scaffolds in designing PNP ligands for olefin catalysis.

Handling & Safety

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a freezer (-20 °C).

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood or glovebox.

-

Hazards:

-

Corrosive/Irritant: Aminophosphines can hydrolyze to release pyrrolidine (caustic) and phosphine oxides.

-

Fire: Organophosphorus compounds can be flammable.[3]

-

References

-

PubChem. N-Benzylglycine Hydrochloride (CAS 7689-50-1) Compound Summary. National Library of Medicine. [Link] (Cited for CAS correction).

-

Cross, W. B., et al. "PNP Ligands for the Trimerization of Ethylene." Organometallics, vol. 26, no.[4] 11, 2007. (Context for PNP ligand applications).

-

RSC Advances. Synthesis and characterization of diphenyl(pyrrolidin-1-yl)phosphine oxide. Royal Society of Chemistry. [Link] (Source for Oxide NMR data).

Sources

Molecular Structure and Coordination Geometry of 1-(Diphenylphosphanyl)pyrrolidine: An In-Depth Technical Guide

Executive Summary

1-(Diphenylphosphanyl)pyrrolidine, commonly referred to as

This whitepaper provides an authoritative, in-depth analysis of the molecular architecture, electronic profiling, synthesis protocols, and transition-metal coordination geometry of 1-(Diphenylphosphanyl)pyrrolidine, designed for researchers and drug development professionals scaling catalytic workflows.

Molecular Structure and Electronic Profiling

The structural uniqueness of 1-(Diphenylphosphanyl)pyrrolidine lies in the

The P-N Bond Dynamics and Hybridization

In standard amines, the nitrogen atom is

The Causality of Flattening: This structural shift is driven by stereoelectronic delocalization. The lone pair of electrons on the pyrrolidine nitrogen is donated into the empty

Ligand Donor Capacity

Because the nitrogen lone pair is engaged in back-bonding with phosphorus, the electron density at the phosphorus center is significantly enriched. Consequently, 1-(diphenylphosphanyl)pyrrolidine acts as a stronger

Caption: Electronic delocalization in the P-N bond and subsequent transition metal coordination.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 1-(diphenylphosphanyl)pyrrolidine relies on the nucleophilic substitution of chlorodiphenylphosphine (

Scientific Integrity Check: The

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Reagent Dissolution: Add anhydrous pyrrolidine (1.0 equiv) and anhydrous triethylamine (

, 1.2 equiv) to 100 mL of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).-

Causality:

is critical as an

-

-

Temperature Control: Cool the reaction mixture to

using an ice bath to control the exothermic substitution reaction. -

Addition: Dropwise add chlorodiphenylphosphine (1.0 equiv) via a gas-tight syringe over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–15 hours.

-

Filtration: The reaction will precipitate a white solid (

). Filter this salt through a Schlenk frit under Argon[2]. -

Purification: Concentrate the filtrate under reduced pressure. The crude oily product can be purified via short-path distillation or recrystallization from cold degassed ethanol, yielding the pure aminophosphine.

Caption: Step-by-step anaerobic synthesis workflow for 1-(Diphenylphosphanyl)pyrrolidine.

Coordination Geometry and Metal Complexes

Aminophosphines are exceptional ligands for late transition metals, particularly Palladium(II), Platinum(II), Rhodium(I), and Gold(I)[1],[4]. The coordination geometry is dictated by the metal's

Palladium(II) and Platinum(II) Complexes

When reacted with

-

Isomerism: Depending on the solvent polarity and the exact steric cone angle, these complexes can exist as cis or trans isomers. The strong trans-influence of the electron-rich phosphorus center often thermodynamically favors the trans-isomer to minimize ligand-ligand electronic competition across the metal center.

-

Spectroscopic Validation: In

NMR, coordination to

Gold(I) Complexes

Reaction with

Quantitative Data: Ligand Parameter Comparison

To understand experimental choices in catalysis, we must compare the stereoelectronic parameters of 1-(diphenylphosphanyl)pyrrolidine against standard ligands.

| Ligand | Tolman Cone Angle ( | Tolman Electronic Parameter (TEP) | Primary Coordination Mode |

| Monodentate | |||

| 1-(Diphenylphosphanyl)pyrrolidine | Monodentate | ||

| Monodentate |

Note: A lower TEP value indicates a more electron-rich metal center, confirming that the pyrrolidine derivative is a stronger electron donor than

Applications in Homogeneous Catalysis

1-(Diphenylphosphanyl)pyrrolidine and its chiral derivatives (such as BPPM, where the pyrrolidine ring is stereogenically substituted) are foundational in drug development for constructing complex carbon frameworks.

Cross-Coupling Reactions

In Palladium-catalyzed Suzuki-Miyaura and Heck cross-couplings, the electron-rich nature of the aminophosphine accelerates the oxidative addition of aryl halides to the

Caption: Simplified Pd-catalyzed cross-coupling cycle utilizing aminophosphine ligands.

Hemilability and Stability

While the nitrogen atom does not typically coordinate, under highly specific conditions (e.g., abstraction of a halide from the metal center), the

References

-

Aminophosphine - Wikipedia Source: Wikipedia URL:[Link]

-

Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis Source: ResearchGate URL:[Link]

-

Synthesis and characterisation of fluorescent aminophosphines and their coordination to gold(I) Source: ePrints Soton (University of Southampton) URL:[Link]

-

Synthesis and Characterization of Complexes Involving Phosphino-centres as Lewis Acids Source: Bibliothèque et Archives Canada URL:[Link]

-

A new P3N ligand for Pd-catalyzed cross-couplings in water Source: National Institutes of Health (PMC) URL:[Link]

-

31P-NMR, 77Se-NMR AND MASS SPECTRAL STUDIES ON SOME TRICOORDINATE P(III)-N AND TETRACOORDINATE P(V) Source: SciSpace URL:[Link]

Sources

The Solvation Dynamics and Catalytic Utility of 1-(Diphenylphosphino)pyrrolidine: A Technical Guide

Executive Summary

For researchers and drug development professionals engaged in homogeneous transition-metal catalysis, the choice of ligand is as critical as the choice of the metal center. 1-(Diphenylphosphino)pyrrolidine (an aminophosphine ligand) has emerged as a highly privileged architecture, particularly in palladium-catalyzed asymmetric Heck reactions and allylic alkylations[1]. However, the efficacy of this ligand is fundamentally dictated by its solvation dynamics. This whitepaper provides an in-depth analysis of the solubility profile of 1-(diphenylphosphino)pyrrolidine, explaining the structural causality behind its solvent interactions and providing self-validating protocols for its implementation in air-sensitive workflows.

Structural Causality of Solvation

The solubility of 1-(diphenylphosphino)pyrrolidine is not merely a physical parameter; it is the thermodynamic gatekeeper for its catalytic turnover. The molecule's architecture creates a dual-mode solvation profile:

-

Lipophilic Domain: The two phenyl rings attached to the phosphorus atom are highly lipophilic and planar, enabling strong

dispersion interactions with aromatic solvents like toluene and benzene[2]. -

Polarizable Domain: The pyrrolidine ring introduces a localized dipole. While the nitrogen lone pair is partially delocalized into the phosphorus orbitals, it retains enough polarity to engage in dipole-dipole stabilization with polar aprotic solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM).

Understanding this structural dichotomy is critical. When designing a catalytic cycle, selecting a solvent that only solvates one domain can lead to ligand aggregation or incomplete oxidative addition at the palladium center[3].

Solvation pathways of 1-(Diphenylphosphino)pyrrolidine in organic solvents.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for catalytic screening, the solubility data for 1-(diphenylphosphino)pyrrolidine is summarized below. Note: As a trivalent phosphorus compound, all solubility metrics assume strictly anaerobic (degassed) conditions to prevent oxidation to the highly polar phosphine oxide.

| Solvent Class | Specific Solvent | Solubility Level (25°C) | Mechanistic Rationale & Catalytic Impact |

| Polar Aprotic | Tetrahydrofuran (THF) | Highly Soluble (>100 mg/mL) | Optimal dipole matching with the pyrrolidine ring. Excellent for stabilizing Pd-intermediates[2]. |

| Polar Aprotic | Dichloromethane (DCM) | Highly Soluble (>100 mg/mL) | Halogen polarizability perfectly matches the soft phosphorus center. |

| Aromatic | Toluene / Benzene | Soluble (~50-100 mg/mL) | Driven by |

| Aliphatic | Hexanes / Heptane | Slightly Soluble (<10 mg/mL) | Lack of polarizability and |

| Protic | Methanol / Ethanol | Moderately Soluble | Soluble when hot, precipitates when cold. The industry standard for ligand recrystallization[1]. |

| Aqueous | Water | Insoluble | High lipophilicity completely rejects aqueous integration without surfactant additives. |

Self-Validating Experimental Protocol: Isothermal Solubility Determination

As a Senior Application Scientist, I emphasize that standard visual solubility tests are insufficient for air-sensitive ligands. The following protocol utilizes a closed mass-balance loop to ensure that the data collected is self-validating. If the mass of the dissolved solute and the un-dissolved residue do not equal the initial input mass, the system immediately flags an error (typically solvent evaporation or oxygen ingress).

Materials Required:

-

Schlenk line with high-purity Argon.

-

1-(Diphenylphosphino)pyrrolidine (stored in a glovebox).

-

Anhydrous, degassed solvents (sparged with Argon for 30 minutes).

-

0.22 µm PTFE syringe filters (purged with Argon).

Step-by-Step Methodology:

-

Gravimetric Input (The Baseline): Inside an argon-filled glovebox, accurately weigh 500.0 mg of 1-(diphenylphosphino)pyrrolidine into a pre-weighed 10 mL Schlenk flask equipped with a magnetic stir bar.

-

Isothermal Solvent Addition: Transfer the flask to a Schlenk line. Introduce exactly 5.0 mL of degassed solvent (e.g., THF) via a gas-tight syringe.

-

Equilibration: Stir the suspension isothermally at 25.0°C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers posed by the crystal lattice energy.

-

Anaerobic Filtration: Using an argon-purged syringe, extract 2.0 mL of the suspension and pass it through the 0.22 µm PTFE filter into a pre-weighed, argon-flushed vial.

-

Solvent Removal & Quantification: Remove the solvent from the filtered aliquot under high vacuum until a constant mass is achieved. Weigh the residual solid to determine the solubility limit (mg/mL).

-

The Self-Validation Step (Mass Balance): Filter the remaining 3.0 mL of the original suspension, wash the un-dissolved filter cake with cold hexanes, dry, and weigh it.

-

Validation Equation:Mass(Dissolved in 5mL) + Mass(Filter Cake) = 500.0 mg ± 2%.

-

A discrepancy >2% invalidates the run, indicating either oxidation (which changes mass/solubility) or volatile loss.

-

Self-validating workflow for determining quantitative ligand solubility.

Conclusion

The successful deployment of 1-(diphenylphosphino)pyrrolidine in advanced organic synthesis relies heavily on exploiting its solubility profile. By leveraging polar aprotic solvents for rapid complexation or utilizing hot protic solvents for high-yield recrystallization, chemists can tightly control the thermodynamic environment of their catalytic systems. Always employ self-validating, strictly anaerobic protocols to ensure data integrity and reproducibility.

References

-

[1] Guiry, P. J.; Hennessy, A. J.; Cahill, J. P. The asymmetric Heck reaction: recent developments and applications of new palladium diphenylphosphinopyrrolidine complexes. Handbook of Reagents for Organic Synthesis / Topics in Catalysis (1998). 1

-

[2] US4985567A - Chiral phosphinopyrrolidine compounds and their use for asymmetric synthesis of optically active compounds. Google Patents. 2

-

[3] Palladium-Catalyzed Olefin Isomerization Reactions. ResearchGate. 3

Sources

Electronic Architecture and Basicity of N-Phosphinopyrrolidine Ligands: A Technical Guide

Executive Summary

N-phosphinopyrrolidines, commonly referred to as pyrrolidinylphosphines (e.g., P(NC₄H₈)₃), represent a privileged class of aminophosphine ligands in organometallic chemistry. By bridging the strong σ-donating capabilities of phosphorus with the unique stereoelectronic profile of the cyclic pyrrolidine scaffold, these ligands offer exceptional control over transition metal catalysts. This whitepaper provides an in-depth analysis of their electronic properties, basicity, and the causal mechanisms that govern their behavior in catalytic workflows.

Electronic Architecture & The Tolman Electronic Parameter (TEP)

The Mechanism of Electron Donation

The defining characteristic of N-phosphinopyrrolidine ligands is their profound electron-donating ability. In standard alkyl or aryl phosphines, the phosphorus lone pair is the sole source of σ-donation to the metal. However, in aminophosphines, the nitrogen lone pairs engage in negative hyperconjugation, donating electron density into the P–N σ* antibonding orbitals (or empty d-orbitals on the phosphorus)[1].

The pyrrolidine ring plays a critical causal role here. Unlike acyclic dialkylamines (e.g., NMe₂) which possess free rotation around the P–N bond, the five-membered pyrrolidine ring restricts conformational flexibility[2]. This structural rigidity locks the nitrogen lone pair into a geometry that maximizes stereoelectronic overlap with the phosphorus center. Consequently, the phosphorus atom becomes highly electron-rich, transforming it into an exceptionally potent σ-donor to transition metals[3].

Quantifying Donor Strength via TEP

The Tolman Electronic Parameter (TEP) is the gold standard for quantifying the electron-donating or withdrawing ability of a ligand[4][5]. It is traditionally determined by measuring the A₁ symmetric C–O vibrational stretching frequency (ν(CO)) of a[LNi(CO)₃] complex using infrared (IR) spectroscopy[4].

When an N-phosphinopyrrolidine coordinates to the metal, its strong σ-donation increases the electron density at the metal center. To stabilize this charge, the metal engages in strong π-backbonding, donating d-orbital electrons into the π* antibonding orbitals of the carbon monoxide ligands[4][6]. This back-donation weakens the C≡O triple bond, resulting in a significant redshift (lowering) of the ν(CO) stretching frequency[4].

Table 1: Comparative Electronic Parameters of Phosphine Ligands

To contextualize the donor strength of pyrrolidinylphosphines, Table 1 compares their TEP values against other common ligand classes.

| Ligand | TEP (cm⁻¹) | Ligand Classification | σ-Donor Strength | π-Acceptor Strength |

| P(t-Bu)₃ | 2056.1 | Trialkylphosphine | Very Strong | Negligible |

| P(NC₄H₈)₃ | ~2061.0 | Cyclic Aminophosphine | Strong | Weak |

| P(NMe₂)₃ | 2061.9 | Acyclic Aminophosphine | Strong | Weak |

| PPh₃ | 2068.9 | Triarylphosphine | Moderate | Moderate |

| P(OMe)₃ | 2079.5 | Phosphite | Weak | Strong |

Data synthesized from established computational and experimental TEP scales[7][8]. Lower TEP values indicate stronger net electron donation.

Electron density flow from pyrrolidine nitrogen to carbonyl ligand via metal backbonding.

Basicity and Nucleophilicity of the Pyrrolidine Scaffold

Understanding the Brønsted basicity of the pyrrolidine scaffold is essential for predicting ligand stability. Free pyrrolidine is a highly basic cyclic secondary amine with a pKa of approximately 11.27 in water[9][10]. Its basicity surpasses many acyclic secondary amines because its compact, cyclic nature reduces steric hindrance, making the sp³ hybridized nitrogen lone pair highly accessible for protonation[9][10].

When three pyrrolidine rings are bonded to a central phosphorus atom to form P(NC₄H₈)₃, the basicity of the individual nitrogen atoms is attenuated by the electron-withdrawing effect of the P(III) center and the delocalization of the lone pairs[11]. However, the P–N bond remains highly polarized and susceptible to electrophilic attack. If exposed to protic solvents or Brønsted acids, the nitrogen atoms will rapidly protonate. This protonation breaks the hyperconjugative stabilization, triggering the heterolytic cleavage of the P–N bond and degrading the ligand into pyrrolidinium salts and phosphonic acid derivatives[1]. Therefore, experimental protocols involving these ligands must be designed as self-validating, strictly anhydrous systems.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the synthesis of P(NC₄H₈)₃ and the subsequent determination of its TEP.

Protocol 1: Synthesis of Tris(pyrrolidinyl)phosphine [P(NC₄H₈)₃]

Causality Focus: Excess pyrrolidine is used not just as a reactant, but as an internal base to scavenge the HCl byproduct, preventing the acid-catalyzed degradation of the newly formed P–N bonds.

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity N₂. Add 100 mL of anhydrous diethyl ether.

-

Reagent Loading: Inject 6.0 equivalents of anhydrous pyrrolidine (relative to PCl₃) into the flask. Cool the system to 0 °C using an ice bath to control the exothermic substitution reaction.

-

Phosphorylation: Dissolve 1.0 equivalent of phosphorus trichloride (PCl₃) in 20 mL of anhydrous ether. Add this solution dropwise to the stirring pyrrolidine over 30 minutes. A white precipitate of pyrrolidinium chloride will immediately form.

-

Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 12 hours to ensure complete tri-substitution.

-

Isolation: Filter the suspension through a dried Celite pad under N₂ to remove the pyrrolidinium chloride salts. Concentrate the filtrate under reduced pressure.

-

Validation: Purify the resulting viscous oil via vacuum distillation. Validate the product using ³¹P NMR spectroscopy (C₆D₆ solvent); pure P(NC₄H₈)₃ will present a sharp singlet at approximately +100 to +110 ppm, distinctly confirming the absence of unreacted PCl₃ (+219 ppm).

Protocol 2: Determination of TEP via Rhodium Carbonyl Complexation

Causality Focus: Tolman's original method utilized Ni(CO)₄, an extremely toxic and volatile gas[4][8]. This modern protocol utilizes[RhCl(CO)₂]₂. The Rh-based system is significantly safer, and its ν(CO) frequencies mathematically correlate with Tolman's original Ni-based scale, providing a self-validating and safe alternative[12].

-

Complexation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of[RhCl(CO)₂]₂ in anhydrous CH₂Cl₂.

-

Ligand Addition: Slowly add 4.0 equivalents of the synthesized P(NC₄H₈)₃. The solution will evolve CO gas as the phosphine ligands displace one carbonyl per rhodium center, yielding the trans-[RhCl(CO)L₂] complex[12].

-

Isolation: Stir for 2 hours, then precipitate the complex by layering with anhydrous hexane. Filter and dry the solid under vacuum.

-

IR Spectroscopy: Dissolve the isolated complex in CH₂Cl₂ and inject it into a sealed IR solution cell (CaF₂ windows). Measure the IR spectrum, specifically identifying the sharp, symmetric ν(CO) stretching band near 1950–1970 cm⁻¹.

-

TEP Calculation: Calculate the standardized Tolman Electronic Parameter using the established linear regression formula for Rh-complexes: TEP (Ni) = 0.800 × ν(CO)[Rh] + 495 cm⁻¹[12].

Step-by-step experimental workflow for determining the Tolman Electronic Parameter (TEP).

References

-

"Tolman electronic parameter - Wikipedia", Wikipedia, [Link]

-

"Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters", PMC,[Link]

-

"Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine", ChemRxiv,[Link]

-

"New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes", SciSpace,[Link]

-

"Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", PMC,[Link]

-

"Pyrrolidine - Wikipedia", Wikipedia, [Link]

-

"What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazole?", Quora,[Link]

-

"Aminophosphines: Their chemistry and role as ligands and synthons", ResearchGate,[Link]

-

"Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts", PubMed,[Link]

-

"Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds", NSF,[Link]

-

"Semiempirical Quantum Mechanics and the Quantification of Ligand Electronic Parameters", BiochemPress,[Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scispace.com [scispace.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. biochempress.com [biochempress.com]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Asymmetric Control: A Technical Guide to Pyrrolidine-Based Phosphine Ligands

Abstract

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has been profoundly impacted by the development of chiral phosphine ligands for asymmetric catalysis. Among these, ligands incorporating the pyrrolidine scaffold have emerged as a cornerstone, offering a privileged structural motif that has been iteratively refined to achieve remarkable levels of stereocontrol. This in-depth technical guide provides a comprehensive overview of the history, development, synthesis, and application of key classes of pyrrolidine-based phosphine ligands. We will explore the pioneering work on DIOP, the modular design of PHOX ligands, and the rigid architecture of spiro-pyrrolidine systems. Detailed experimental protocols, comparative performance data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage these powerful catalysts in their synthetic endeavors.

Introduction: The Genesis of Chiral Phosphine Ligands and the Rise of the Pyrrolidine Moiety

The field of asymmetric catalysis was revolutionized by the concept of using chiral ligands to induce enantioselectivity in metal-catalyzed reactions.[1] Chiral phosphine ligands, in particular, have proven to be exceptionally effective due to their strong coordinating ability with a variety of transition metals and the tunability of their steric and electronic properties.[2] These ligands create a chiral environment around the metal center, influencing the trajectory of substrate binding and subsequent bond-forming events, thereby dictating the stereochemical outcome of the reaction.

The pyrrolidine ring, a five-membered saturated heterocycle, has proven to be an exceptionally versatile and effective chiral scaffold in the design of phosphine ligands. Its conformational rigidity, the ready availability of enantiopure starting materials from the chiral pool (such as proline and tartaric acid), and the stereochemically well-defined substitution patterns it allows have all contributed to its prominence. This guide will trace the historical development and delve into the technical intricacies of three major classes of pyrrolidine-containing phosphine ligands that have shaped the landscape of asymmetric synthesis.

The Dawn of an Era: DIOP and the Principle of C₂-Symmetry

The story of pyrrolidine-based phosphine ligands begins with the seminal work of Henri B. Kagan in the early 1970s. His development of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) marked a watershed moment in asymmetric catalysis.[3] Derived from readily available L-(+)-tartaric acid, DIOP was one of the first C₂-symmetric chiral diphosphine ligands, a design principle that would prove to be immensely influential.[3] The C₂-symmetry reduces the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivities.

Synthesis of (4R,5R)-(-)-DIOP

The synthesis of DIOP is a classic example of utilizing the chiral pool. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP)

-

Step 1: Preparation of Diethyl L-tartrate. L-(+)-Tartaric acid is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield diethyl L-tartrate.

-

Step 2: Acetonide Protection. Diethyl L-tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to protect the diol as an acetonide, yielding diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

-

Step 3: Reduction to the Diol. The diester is reduced to the corresponding diol, (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.

-

Step 4: Tosylation. The primary hydroxyl groups of the diol are converted to a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to afford (4R,5R)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

-

Step 5: Nucleophilic Substitution with Diphenylphosphide. The ditosylate is then subjected to nucleophilic substitution with lithium diphenylphosphide (LiPPh₂), prepared by the reaction of diphenylphosphine with a strong base like n-butyllithium, to yield (4R,5R)-(-)-DIOP. The product is typically purified by recrystallization.[4]

Application in Asymmetric Hydrogenation

The rhodium complex of DIOP was famously applied to the asymmetric hydrogenation of prochiral enamides, providing access to chiral amino acids with high enantiomeric excess (ee).[5] A benchmark reaction for evaluating the performance of chiral phosphine ligands is the hydrogenation of methyl Z-α-acetamidocinnamate.

Table 1: Performance of Rh(I)-DIOP in the Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate

| Entry | Ligand | Solvent | H₂ Pressure (atm) | ee (%) | Configuration | Reference |

| 1 | (R,R)-DIOP | Ethanol/Benzene | 1 | 81 | R | [5] |

| 2 | (R,R)-DIOP | Methanol | 1 | 79 | R | [5] |

Mechanistic Insights into Rh-DIOP Catalyzed Hydrogenation

The mechanism of Rh-DIOP catalyzed hydrogenation of enamides has been extensively studied.[6][7] The currently accepted mechanism, often referred to as the "unsaturated pathway," involves the initial coordination of the enamide to the Rh(I) center to form two diastereomeric complexes. The key to the high enantioselectivity lies in the fact that the minor, less stable diastereomer reacts much faster with hydrogen than the major, more stable diastereomer. This kinetic resolution of the diastereomeric intermediates is what ultimately determines the enantiomeric excess of the product.

Figure 1: Simplified mechanism of Rh-DIOP catalyzed hydrogenation.

The Modular Approach: Phosphinooxazoline (PHOX) Ligands

The development of phosphinooxazoline (PHOX) ligands in the early 1990s by the groups of Pfaltz, Helmchen, and Williams represented a significant advancement in ligand design.[8] These P,N-bidentate ligands feature a chiral oxazoline ring derived from a readily available amino alcohol, and a phosphine group attached to a phenyl backbone. The modularity of the PHOX scaffold allows for systematic tuning of the ligand's steric and electronic properties by varying the substituent on the oxazoline ring, the nature of the phosphine, and the backbone connecting them. This "fine-tuning" capability makes PHOX ligands adaptable to a wide range of asymmetric transformations.

Synthesis of (S)-tert-Butyl-PHOX

The synthesis of PHOX ligands is a multistep process that allows for the introduction of diversity at various stages. The following is a representative protocol for the synthesis of the commonly used (S)-tert-Butyl-PHOX.[9][10]

Experimental Protocol: Synthesis of (S)-4-(tert-Butyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole ((S)-t-BuPHOX)

-

Step 1: Synthesis of (S)-tert-Leucinol. (L)-tert-leucine is reduced to the corresponding amino alcohol, (S)-tert-leucinol, using a reducing agent like sodium borohydride and iodine.[9]

-

Step 2: Amide Formation. (S)-tert-Leucinol is coupled with 2-bromobenzoyl chloride in the presence of a base to form the corresponding amide.

-

Step 3: Oxazoline Ring Formation. The amide is then cyclized to form the oxazoline ring. This is typically achieved by converting the hydroxyl group to a leaving group (e.g., a mesylate) followed by intramolecular nucleophilic attack by the amide oxygen.[9]

-

Step 4: Phosphine Introduction. The final step involves the introduction of the diphenylphosphine group via a palladium- or copper-catalyzed cross-coupling reaction between the aryl bromide of the oxazoline intermediate and diphenylphosphine.[9]

Applications in Asymmetric Catalysis

PHOX ligands have proven to be highly effective in a variety of palladium-catalyzed reactions, most notably asymmetric allylic alkylation (AAA) and the Heck reaction.

3.2.1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In Pd-catalyzed AAA, a nucleophile attacks a π-allyl palladium complex, and the chiral PHOX ligand controls the enantioselectivity of this attack.[11][12] The reaction of 1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a standard benchmark for this transformation.

Table 2: Performance of Pd(II)-PHOX in the Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

| Entry | Ligand | Nucleophile | Base | Solvent | Yield (%) | ee (%) | Reference |

| 1 | (S)-t-BuPHOX | Dimethyl malonate | BSA, KOAc | CH₂Cl₂ | 98 | 99 | [13] |

| 2 | (S)-i-PrPHOX | Dimethyl malonate | BSA, KOAc | CH₂Cl₂ | 97 | 98 | [14] |

3.2.2. Palladium-Catalyzed Asymmetric Heck Reaction

The asymmetric Heck reaction, the coupling of an aryl or vinyl halide with an alkene, is another area where PHOX ligands have excelled.[1][15] They have been particularly effective in controlling the regioselectivity and enantioselectivity of the reaction.

Mechanistic Insights into Pd-PHOX Catalyzed AAA

The mechanism of Pd-catalyzed AAA with PHOX ligands involves the formation of a cationic (π-allyl)Pd(II) complex. The chiral ligand creates a dissymmetric environment, leading to a preferred site of nucleophilic attack. The nucleophile typically attacks the allylic terminus trans to the phosphorus atom of the ligand. The flexibility of the PHOX backbone allows for fine-tuning of the steric environment to maximize this preference.

Figure 2: Simplified mechanism of Pd-PHOX catalyzed asymmetric allylic alkylation.

Rigidity and High Enantioselectivity: Spiro-Pyrrolidine Ligands

The development of ligands based on a spirocyclic framework, where two rings share a single carbon atom, represents a more recent and highly successful strategy in chiral ligand design. The inherent rigidity of the spiro backbone minimizes conformational flexibility, which can lead to higher and more predictable enantioselectivities. The 1,1'-spirobiindane scaffold has been particularly fruitful, leading to the development of SPINOL (1,1'-spirobiindane-7,7'-diol), a C₂-symmetric diol that serves as a versatile precursor for a variety of chiral ligands.

Synthesis of (S)-SPINOL

The enantioselective synthesis of SPINOL has been a significant area of research. One efficient method involves a phosphoric acid-catalyzed asymmetric intramolecular cyclization.[16][17]

Experimental Protocol: Asymmetric Synthesis of (S)-SPINOL

-

Step 1: Synthesis of the Di-aryl Ether Precursor. A suitable bis(2-alkenylphenyl) ether is synthesized.

-

Step 2: Chiral Phosphoric Acid-Catalyzed Cyclization. The di-aryl ether precursor undergoes an intramolecular Friedel-Crafts-type reaction catalyzed by a chiral phosphoric acid to form the spirobiindane core with high enantioselectivity.[16]

-

Step 3: Deprotection. Any protecting groups on the hydroxyl functionalities are removed to yield enantiopure (S)-SPINOL.

From SPINOL to Chiral Phosphine Ligands

Enantiopure SPINOL is a valuable building block for the synthesis of a wide range of chiral phosphine ligands. The two hydroxyl groups can be readily converted to phosphine moieties.

Experimental Protocol: Synthesis of a SPINOL-derived Diphosphine Ligand (SDP)

-

Step 1: Ditriflation of (S)-SPINOL. (S)-SPINOL is reacted with triflic anhydride in the presence of a base to convert the hydroxyl groups into triflate leaving groups.

-

Step 2: Palladium-Catalyzed Phosphinylation. The ditriflate is then subjected to a palladium-catalyzed cross-coupling reaction with a secondary phosphine, such as diphenylphosphine, to install the two phosphine groups, yielding the SDP ligand.[18]

Applications in Asymmetric Catalysis

SPINOL-derived phosphine ligands have demonstrated exceptional performance in a wide array of asymmetric transformations, including ruthenium-catalyzed hydrogenation of ketones and rhodium-catalyzed conjugate additions. Their rigid backbone often leads to superior enantioselectivities compared to more flexible ligands.

Table 3: Performance of Representative Pyrrolidine-Based Phosphine Ligands in Benchmark Asymmetric Reactions

| Reaction | Catalyst | Substrate | ee (%) | Reference |

| Asymmetric Hydrogenation | [Rh((R,R)-DIOP)(COD)]BF₄ | Methyl Z-α-acetamidocinnamate | 81 | [5] |

| Asymmetric Hydrogenation | [Rh((S,S)-Me-DuPhos)(COD)]BF₄ | Methyl Z-α-acetamidocinnamate | >99 | [19] |

| Asymmetric Allylic Alkylation | [Pd(π-allyl)Cl]₂ / (S)-t-BuPHOX | 1,3-Diphenylallyl acetate | 99 | [13] |

| Asymmetric Hydrogenation | [RuCl₂(SDP)(dmf)n] | Acetophenone | 98 | [20] |

The Role of (S)-(-)-2-(Methoxymethyl)pyrrolidine (SAMP) as a Chiral Auxiliary

Beyond its incorporation into the backbone of chiral ligands, the pyrrolidine motif has also been extensively used as a chiral auxiliary. The work of Dieter Enders on SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP is a prime example.[1] The SAMP/RAMP hydrazone methodology allows for the highly diastereoselective alkylation of aldehydes and ketones. While not a phosphine ligand itself, SAMP is a crucial chiral starting material for the synthesis of various chiral compounds, including precursors to phosphine ligands. The methoxymethyl group plays a key role in chelating to lithium, which directs the stereochemical course of the alkylation.

Conclusion and Future Outlook

The journey of pyrrolidine-based phosphine ligands, from the pioneering discovery of DIOP to the sophisticated design of modern spirocyclic systems, is a testament to the power of rational ligand design in asymmetric catalysis. The pyrrolidine scaffold has consistently provided a robust and versatile platform for the development of highly effective chiral ligands. The ability to systematically tune their steric and electronic properties has enabled their successful application in a wide range of enantioselective transformations, with significant implications for the synthesis of complex molecules in academia and industry.

Future developments in this field will likely focus on the design of even more active and selective ligands with broader substrate scope. The exploration of novel pyrrolidine-based backbones, the incorporation of new phosphine motifs, and the application of these ligands in emerging areas of catalysis will undoubtedly continue to push the boundaries of asymmetric synthesis. The principles of modularity, rigidity, and the use of the chiral pool, all exemplified by the ligands discussed in this guide, will continue to be central to the design of the next generation of powerful catalysts for the synthesis of enantiomerically pure compounds.

References

-

Enders, D., & RAMP/SAMP Hydrazone-Alkylation Reaction. Wikipedia. [Link]

-

Mechanism of asymmetric hydrogenation catalysed by rhodium(I)trans-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyldioxolan (DIOP) complexes. RSC Publishing. [Link]

-

Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. Google. [Link]

-

A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Organic Letters. [Link]

-

PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl) - PMC. PMC. [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

-

Facile Synthesis of Enantiopure 1,1¢-Spirobiindane-7,7¢-diol and Its 4,4¢- Derivatives: Application in Enantioselective Addit. Thieme. [Link]

-

Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Indian Academy of Sciences. [Link]

-

Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry. [Link]

-

Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. [Link]

-

New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications. [Link]

-

Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC. PMC. [Link]

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC. PMC. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. PMC. [Link]

-

Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. SciSpace. [Link]

-

Preparation of (S)-tert-ButylPHOX and (S)-2-Allyl-2- Methylcyclohexanone. Organic Syntheses. [Link]

-

-

Organic Syntheses. [Link]

-

-

Palladium-catalyzed asymmetric allylic substitution reactions using new chiral phosphinooxathiane ligands. Semantic Scholar. [Link]

-

Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Tsantrizos' Group. [Link]

-

Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ACS Publications. [Link]

-

Facile Synthesis of Enantiopure 1,1′-Spirobiindane-7,7′-diol and Its 4,4′Derivatives: Application in Enantioselective Addition of Diethylzinc to Aromatic Aldehydes. ResearchGate. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

-

CHAPTER 13: Recent Advances in Asymmetric Catalysis by Chiral Phosphines. The Royal Society of Chemistry. [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]

-

Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. ResearchGate. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-). PubMed. [Link]

-

Asymmetric allylic alkylation of diphenylallyl acetate. ResearchGate. [Link]

-

INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER. ePrints Soton. [Link]

-

Preparation of (S)-‐tert-‐ButylPyOx and Palladium-‐ Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]

-

Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Semantic Scholar. [Link]

-

Pd‐catalyzed asymmetric allylic alkylation of (E)‐1,3‐diphenylallyl... ResearchGate. [Link]

-

HPLC traces of asymmetric allylic alkylation of 1,3-diphenylallyl acetate using 5b. ResearchGate. [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands - PMC. PMC. [Link]

-

Scheme 18. Asymmetric hydrogenation of methyl (Z )-,-acetamidocinnamate... ResearchGate. [Link]

-

Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society. [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

-

dimethoxypyridyl)-phosphinomethyl]-2,2-dimethyl-1,3-dioxolane and its application in the Rh-catalyzed asymmetric hydrogenation reactions. J-Global. [Link]

-

Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. J-Stage. [Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC. PMC. [Link]

-

Stereodivergent Pd/Cu catalysis: asymmetric alkylation of racemic symmetrical 1,3-diphenyl allyl acetates. PubMed. [Link]

-

Synthesis oftrans-4,5-Bis[diphenylarsinomethyl]-2,2-dimethyl-1,3-dioxolan and an Improved Preparation of its Phosphine Analogue (DIOP). Scilit. [Link]

-

4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)-. gsrs. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Heck Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Comparative Technical Guide: 1-(Diphenylphosphanyl)pyrrolidine vs. Diphenylphosphinoethane (dppe)

[1][2]

Executive Summary

This guide delineates the structural, electronic, and functional divergences between 1-(Diphenylphosphanyl)pyrrolidine (Ph

While both ligands utilize diphenylphosphine moieties, their applications are orthogonal due to their connectivity:

-

1-(Diphenylphosphanyl)pyrrolidine is a monodentate P-N ligand .[1][2] It is characterized by high electron density at the phosphorus center (due to N-to-P

-donation) but suffers from hydrolytic instability at the P-N bond.[1][2] It is often employed in specialized oligomerization catalysis or as a precursor for hemilabile systems. -

dppe is a bidentate P-C ligand .[3] It is the industry standard for stabilizing low-valent metal centers in a cis-geometry.[1][2] Its ethane backbone confers high hydrolytic stability and a rigid bite angle (~85°), making it essential for cross-coupling and hydrogenation reactions.[1][2]

Molecular Architecture & Electronic Profiling

Structural Connectivity

The fundamental difference lies in the heteroatomic linkage and denticity.

| Feature | 1-(Diphenylphosphanyl)pyrrolidine | 1,2-Bis(diphenylphosphino)ethane (dppe) |

| Denticity | Monodentate ( | Bidentate Chelating ( |

| Linkage | P–N Bond (Polar, Labile) | P–C Bond (Non-polar, Robust) |

| Backbone | Pyrrolidine Ring (Steric bulk on N) | Ethane Bridge (Flexible but tethered) |

| Bite Angle | N/A (Monodentate) | ~85°–86° (Natural Bite Angle) |

| Coordination | Fills 1 coordination site | Fills 2 cis coordination sites |

Electronic Modulation (The P-N Effect)

The 1-(Diphenylphosphanyl)pyrrolidine ligand exhibits unique electronic properties due to the nitrogen atom directly bonded to phosphorus.[1][2]

-

-Donation : The nitrogen lone pair can donate electron density into the empty

-

-Acidity : Conversely, in certain geometries, the P-N bond can enhance

dppe , possessing a P-alkyl bond, functions as a classic

Visualization of Ligand Logic

The following diagram illustrates the structural and functional divergence.

Caption: Structural logic distinguishing the labile, electron-rich P-N system from the robust, chelating P-C system.

Stability & Reactivity Profile

Hydrolytic Stability (Critical Factor)

The most significant operational difference is sensitivity to moisture.

-

1-(Diphenylphosphanyl)pyrrolidine : The P-N bond is susceptible to aminolysis and hydrolysis .[1][2] In the presence of acidic moisture, the bond cleaves to release diphenylphosphine oxide and pyrrolidine.

-

dppe : Highly stable towards hydrolysis.[1] It can be handled in air for short periods (though oxidation to phosphine oxide occurs over time) and is stable in aqueous-organic biphasic catalytic systems.[1][2]

Oxidation

Both ligands are prone to oxidation by air to their respective phosphine oxides.[2] dppe-oxide is a common impurity in aged samples.[1][2] 1-(Diphenylphosphanyl)pyrrolidine oxidizes rapidly; the oxidized P(V)-N species is more stable towards hydrolysis than the P(III)-N species but loses catalytic utility.[1][2]

Experimental Protocols

Synthesis of 1-(Diphenylphosphanyl)pyrrolidine

Rationale: This ligand is often synthesized in situ or freshly prepared due to its sensitivity.[1][2] The reaction utilizes a nucleophilic substitution at the phosphorus center.[2]

Reagents:

-

Chlorodiphenylphosphine (

)[1][2] -

Pyrrolidine (

)[1][2] -

Triethylamine (

, as HCl scavenger)[1][2] -

Solvent: Anhydrous Diethyl Ether or THF.[1]

Protocol:

-

Setup : Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Dissolution : Charge with

(10 mmol) and anhydrous ether (50 mL). Cool to 0°C.[2] -

Addition : Add a solution of Pyrrolidine (10 mmol) and

(11 mmol) in ether dropwise over 20 minutes. A white precipitate ( -

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

-

Filtration : Filter the solution under Argon (using a cannula filter or frit) to remove the ammonium salt.

-

Isolation : Evaporate the solvent in vacuo. The product is typically a viscous oil or low-melting solid.[2]

-

Storage : Store at -20°C under Argon.

Application of dppe (Complexation)

Rationale: dppe is commercially available.[1][2] A standard protocol for forming the [Pd(dppe)Cl

Protocol:

-

Dissolution : Dissolve

(1.0 eq) in dichloromethane. -

Ligand Addition : Add dppe (1.1 eq) dissolved in DCM. The solution color typically changes from orange to pale yellow.

-

Precipitation : Stir for 1 hour. Add diethyl ether to precipitate the complex.

-

Filtration : Collect the solid by filtration. Yield is generally quantitative.

Catalytic Applications

| Application Area | 1-(Diphenylphosphanyl)pyrrolidine | dppe |

| Ethylene Oligomerization | High Utility .[1][2] Used in Cr-based systems (often as PNP analogues) where P-N lability allows reversible coordination or specific electronic tuning for trimerization.[1][2] | Low Utility.[1] The rigid chelate usually shuts down the vacant sites required for oligomer growth chains. |

| Cross-Coupling (Suzuki/Heck) | Specialized .[1][2] Used when a monodentate ligand with higher basicity than | Standard . Excellent for stabilizing Pd(0) and Ni(0). The bite angle accelerates reductive elimination. |

| Hydrogenation | Poor.[1] Monodentate ligands often lead to metal aggregation or lower activity compared to chelates. | Excellent . Rh-dppe and Ru-dppe complexes are classic hydrogenation catalysts.[1][2] |

References

-

Preparation and Properties of Aminophosphines . Journal of the Chemical Society. Describes the fundamental synthesis of P-N bonded phosphines (Ph2P-NR2). Link (Generalized citation for classic synthesis).[1][2]

-

1,2-Bis(diphenylphosphino)ethane (dppe) . Wikipedia / PubChem. Standard reference for physical properties and CAS 1663-45-2.[1][2][4] Link[1][2][4]

-

Comparative Analysis of Donor Properties of Isomeric Pyrrolyl Phosphine Ligands . Organometallics. Discusses the electronic differences and P-N bond lability in pyrrole-based phosphines. Link[1][2]

-

Phosphine Ligands in Homogeneous Catalysis . Sigma Aldrich Technical Guide. Reviews the steric and electronic maps of phosphine ligands including dppe and aminophosphines. Link

Sources

- 1. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]

- 3. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 4. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]

Methodological & Application

preparation of nickel(II) complexes with 1-(Diphenylphosphanyl)pyrrolidine

Abstract

This application note details the synthesis, isolation, and characterization of nickel(II) complexes featuring the aminophosphine ligand 1-(diphenylphosphanyl)pyrrolidine (Ph₂P-NC₄H₈).[1] Unlike standard diphosphines (e.g., dppe, dppp), the P–N bond in this ligand introduces unique electronic hemilability and steric tunability.[1] This protocol outlines a robust two-stage workflow: (1) the strictly anaerobic synthesis of the air-sensitive ligand, and (2) its coordination to Ni(II) halides.[1] The resulting complexes are critical precursors for ethylene oligomerization and C–C cross-coupling catalysis (Kumada/Suzuki).[1]

Safety & Handling (Critical)

-

Chlorodiphenylphosphine (Ph₂PCl): Corrosive, reacts violently with water/alcohol to release HCl.[1] Stench. Handle only in a fume hood.[1]

-

Nickel(II) Salts: Carcinogenic and sensitizing.[1] Avoid dust inhalation.[1]

-

Inert Atmosphere: The free aminophosphine ligand is susceptible to hydrolysis (P–N bond cleavage) and oxidation (P=O formation).[1] All ligand synthesis steps must use Schlenk techniques or a glovebox.[1]

Module 1: Ligand Synthesis

Target: 1-(Diphenylphosphanyl)pyrrolidine

Reaction:

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Chlorodiphenylphosphine | 220.64 | 1.0 | Electrophilic Phosphorus source |

| Pyrrolidine | 71.12 | 1.05 | Nucleophile (Secondary amine) |

| Triethylamine (Et₃N) | 101.19 | 1.1-1.2 | HCl Scavenger (Auxiliary base) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous, Degassed |

Note: Alternatively, 2.0 equivalents of pyrrolidine can be used (one as nucleophile, one as base), but Et₃N is preferred to simplify purification.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon three times.

-

Solvation: Add anhydrous DCM (50 mL) and Triethylamine (1.2 equiv). Cool to 0°C (ice bath).

-

Amine Addition: Add Pyrrolidine (1.05 equiv) via syringe. Stir for 5 minutes.

-

Phosphine Addition: Add Chlorodiphenylphosphine (1.0 equiv) dropwise over 20 minutes.

-

Observation: A thick white precipitate (

) will form immediately.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Workup (Inert Filtration):

-

Purification: If necessary, recrystallize from dry pentane/ether at -20°C.

-

Storage: Store under Argon at -20°C.

-

Module 2: Complexation with Nickel(II)

Target: Dichlorobis[1-(diphenylphosphanyl)pyrrolidine]nickel(II) Stoichiometry: 1 Metal : 2 Ligands[1][2][3][4]

Method Selection

-

Method A (Hydrated Route): Uses

in Ethanol.[1][2][4] Best for forming the thermodynamically stable square-planar complex (precipitates out).[1] -

Method B (Anhydrous Route): Uses

or

We recommend Method A for this specific ligand as the P-N bond is reasonably stable in neutral alcohol for short durations.[1]

Protocol (Method A)

-

Metal Solution: Dissolve

(1.0 mmol, 237 mg) in degassed absolute Ethanol (10 mL). The solution will be green.[1] -

Ligand Addition: In a separate vial, dissolve the ligand (2.05 mmol, ~523 mg) in Ethanol (5 mL) or a small amount of DCM if solubility is poor.

-

Mixing: Add the ligand solution dropwise to the stirring nickel solution at RT.

-

Observation:

-

Isolation:

Module 3: Visualization of Workflow

Figure 1: Step-by-step synthesis workflow from ligand generation to metal complexation.

Module 4: Characterization & Structural Logic

The geometry of Ni(II) phosphine complexes is often fluxional.[1] Use the following logic to determine your specific isomer.

Diagnostic Logic Tree

Figure 2: Decision matrix for assigning Ni(II) coordination geometry.

Expected Analytical Data

| Technique | Parameter | Expected Result | Interpretation |

| ³¹P NMR | Chemical Shift ( | +50 to +70 ppm (Free Ligand) | Typical range for aminophosphines ( |

| ³¹P NMR | Chemical Shift ( | Downfield Shift (vs Free) | Indicates coordination.[1][5] If Square Planar, signal is sharp.[1] |

| UV-Vis | ~400-500 nm | d-d transition characteristic of Square Planar Ni(II).[1] | |

| Magnetism | 0 B.M.[1] (Square Planar) | Diamagnetic.[1][2][4][6][7] | |

| Magnetism | 3.0 - 3.4 B.M.[1] (Tetrahedral) | Paramagnetic (2 unpaired electrons).[1] |

Module 5: Catalytic Context

Why synthesize this? The Ni-N-P environment is highly relevant for:

-

Ethylene Oligomerization: The hemilabile nitrogen can stabilize the active cationic species during the catalytic cycle, influencing the chain length (Shell Higher Olefin Process - SHOP variants).[1]

-

Kumada Coupling: Ni(II) phosphine complexes catalyze the cross-coupling of Grignard reagents with aryl halides.[1] The steric bulk of the pyrrolidine ring can enhance reductive elimination rates.[1]

References

-

Venanzi, L. M. (1958).[1][2] Tetrahedral nickel(II) complexes and the factor determining their formation. Part I. Bistriphenylphosphine nickel(II) compounds. Journal of the Chemical Society, 719–724.[2] [1]

-

Forni, A., et al. (2024).[1][3] Polymerization of 1,3-Butadiene with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines.[1][2] Chinese Journal of Polymer Science, 42, 501–510.[1][2] (Provides analogous synthesis protocols for aminophosphine metal complexes).

-

Lee, P.-Y., & Liang, L.-C. (2008).[1] Nickel(II) complexes containing bidentate amido phosphine ligands derived from alpha-iminophosphorus ylides: synthesis and structural characterization. Inorganic Chemistry, 47(2), 749-58.[1]

-

Spek, A. L., et al. (2009).[1][2] Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts.[1][2] Organometallics, 28, 1180–1192.[1][2]

-

Entegris. (n.d.). 1,3-[Bis(diphenylphosphino)propane]nickel(II) chloride Product Page.[1][8] (General reference for Ni-phosphine handling and catalysis).

Sources

- 1. Dichloro(1,3-bis(diphenylphosphino)propane)nickel - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Note: 1-(Diphenylphosphanyl)pyrrolidine in Chromium-Catalyzed Ethylene Oligomerization

Executive Overview

The transition from non-selective Schulz-Flory chain growth to highly selective ethylene trimerization and tetramerization has been driven by advanced ligand design. Among these, aminophosphine (P-N) and bis(phosphino)amine (PNP) ligands coordinated to chromium centers represent the industrial gold standard for producing 1-hexene and 1-octene.

This application note details the use of 1-(Diphenylphosphanyl)pyrrolidine (

Mechanistic Causality & Ligand Design

To achieve high selectivity, the catalyst must bypass linear chain growth in favor of a metallacycle mechanism [1]. In this pathway, the active cationic chromium species undergoes oxidative coupling with two ethylene molecules to form a chromacyclopentane. Subsequent ethylene insertions expand the ring to chromacycloheptane and chromacyclononane, which undergo metallacycle cleavage to release 1-hexene and 1-octene, respectively.

The Role of 1-(Diphenylphosphanyl)pyrrolidine:

Unlike acyclic aminophosphines (e.g.,

-

Restricted P-N Bond Rotation: The cyclic backbone prevents free rotation and limits nitrogen lone-pair inversion. When two equivalents of the ligand coordinate to the Cr center (forming an

complex), this rigidity locks the diphenylphosphino groups into an optimal bite angle [2]. -

Steric Shielding: The pyrrolidine ring provides sufficient steric bulk to suppress premature

-hydride elimination at the chromacyclopentane stage (preventing 1-butene formation) while blocking the axial coordination sites required for continuous linear polymerization (suppressing polyethylene formation) [3].

Fig 1. Metallacycle mechanism of Cr-catalyzed selective ethylene oligomerization.

Self-Validating Experimental Protocols

Chromium-catalyzed oligomerization is highly sensitive to oxygen and moisture, which rapidly oxidize the active Cr(I)/Cr(III) species and trigger non-selective polyethylene (PE) formation. The following protocol integrates internal validation steps to ensure data integrity.

Protocol A: In Situ Catalyst Complexation

Causality: Pre-forming the complex in situ avoids the isolation of highly sensitive Cr-ligand intermediates. A Ligand/Cr ratio of 2:1 is strictly maintained to ensure the formation of the selective

-

Inside an argon-filled glovebox, weigh 10.0

mol of -

Add 10 mL of anhydrous, degassed toluene. Stir for 30 minutes at room temperature until a homogeneous deep green/blue solution forms.

Protocol B: High-Pressure Oligomerization Workflow